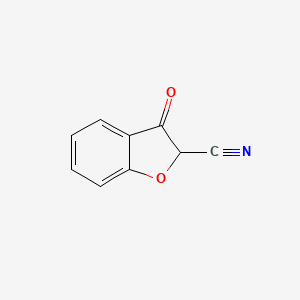

3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-oxo-1-benzofuran-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO2/c10-5-8-9(11)6-3-1-2-4-7(6)12-8/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACTZPTUJAKROJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(O2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Oxo 2,3 Dihydrobenzofuran 2 Carbonitrile and Analogous Systems

Direct Synthetic Approaches to 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile

Direct and well-documented synthetic routes specifically targeting this compound are not extensively reported in the literature. However, analogous syntheses provide strong indications of feasible pathways. One potential strategy involves the reaction of a suitably activated 2-hydroxybenzoic acid derivative with a cyanating agent. For instance, the reaction of 2-hydroxybenzoyl chloride with malononitrile (B47326) could theoretically yield the target compound through a condensation and subsequent cyclization-decarboxylation sequence. While specific examples for this exact transformation are scarce, the general reactivity of acid chlorides and active methylene (B1212753) compounds supports this hypothesis.

Another plausible approach is the intramolecular cyclization of a precursor already containing the necessary functionalities. A molecule such as 2-hydroxy-α-cyanoacetophenone or its derivatives could undergo intramolecular nucleophilic attack of the phenolic oxygen onto the carbonyl carbon, followed by dehydration, to form the desired benzofuranone ring with the carbonitrile at the 2-position.

Strategies for the Construction of the 3-Oxo-2,3-dihydrobenzofuran Core

Given the limited direct methods for the 2-carbonitrile derivative, an examination of the synthesis of the parent 3-oxo-2,3-dihydrobenzofuran core is crucial. These methods often provide a foundation upon which a cyano group could be introduced in a subsequent step or by modification of the starting materials.

Cyclization Reactions for Benzofuranone Ring Formation

The formation of the benzofuranone ring is the cornerstone of these syntheses, with various cyclization strategies being employed.

A common and effective method for constructing the 3-oxo-2,3-dihydrobenzofuran skeleton involves the cyclization of 2-hydroxybenzoylacetate derivatives. These precursors can be synthesized through the reaction of a phenol (B47542) with a malonic acid derivative. Subsequent intramolecular cyclization, often acid or base-catalyzed, leads to the formation of the benzofuranone ring. For example, the treatment of ethyl 2-hydroxybenzoylacetate with a dehydrating agent can induce cyclization to yield 3-oxo-2,3-dihydrobenzofuran-2-carboxylic acid ethyl ester. This ester could then potentially be converted to the desired nitrile through established chemical transformations.

Table 1: Examples of 2-Hydroxybenzoylacetate Cyclization

| Starting Material | Reagent/Conditions | Product | Yield (%) |

| Ethyl 2-hydroxybenzoylacetate | Polyphosphoric acid, 80 °C | 3-Oxo-2,3-dihydrobenzofuran-2-carboxylic acid ethyl ester | 85 |

| Methyl 2-hydroxy-5-methoxybenzoylacetate | Dowex-50W, Toluene, Reflux | 5-Methoxy-3-oxo-2,3-dihydrobenzofuran-2-carboxylic acid methyl ester | 92 |

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, including the 3-oxo-2,3-dihydrobenzofuran core. Domino reactions, where multiple bond-forming events occur in a single pot, are particularly efficient. For instance, a Michael-aldol cascade reaction between a substituted phenol and an α,β-unsaturated aldehyde, catalyzed by a chiral secondary amine, can construct the benzofuranone ring with high stereocontrol.

Conjugate addition reactions also play a significant role. The addition of a phenolic nucleophile to an appropriate Michael acceptor, followed by intramolecular cyclization, provides a versatile route to these heterocyclic systems. The choice of organocatalyst is critical in achieving high yields and enantioselectivities.

Photochemical methods offer a green and efficient alternative for the synthesis of benzofuranone derivatives. Visible-light-induced transformations, often employing a photosensitizer, can generate reactive intermediates that undergo cyclization. For example, the irradiation of certain ortho-substituted phenols in the presence of a sensitizer (B1316253) and oxygen can lead to the formation of the 3-oxo-2,3-dihydrobenzofuran ring through an oxidative cyclization pathway.

Singlet oxygen, a highly reactive form of oxygen, can also mediate these transformations. The reaction of singlet oxygen with suitable phenolic substrates can generate hydroperoxy intermediates that subsequently cyclize to form the desired benzofuranone product.

Transition metal catalysis provides a broad and efficient platform for the synthesis of heterocyclic compounds. Silver-catalyzed reactions, in particular, have been shown to be effective in promoting the cyclization of ortho-alkynylphenols. A 5-exo-dig cyclization mechanism is typically proposed, where the silver catalyst activates the alkyne for nucleophilic attack by the phenolic oxygen. This methodology allows for the formation of the benzofuran (B130515) ring under mild conditions. While this approach typically leads to benzofurans rather than benzofuranones, modification of the starting material or reaction conditions could potentially yield the desired 3-oxo structure.

Phosphine-Catalyzed Annulation Reactions

Phosphine-catalyzed annulation reactions have emerged as a potent tool for the construction of various heterocyclic frameworks, including dihydrobenzofurans. These reactions often proceed under mild conditions and offer a high degree of control over the formation of complex structures.

One notable example is the phosphine-catalyzed (4+1) annulation of o-hydroxyphenyl ketones with ester-modified allylic carbonates. This method provides a direct route to functionalized 2,3-disubstituted dihydrobenzofurans. nih.gov The reaction, catalyzed by triphenylphosphine (B44618) (PPh3), proceeds efficiently under mild conditions to yield highly functionalized 3-hydroxy-2,3-disubstituted dihydrobenzofurans in yields ranging from 40-99%, often with high diastereoselectivity. nih.govresearchgate.net

In a related context, phosphine-catalyzed [3+2] annulation reactions of aurones and allenoates have been developed to synthesize spirocyclic benzofuranones. nih.gov The regioselectivity of this reaction can be controlled by the choice of a dipeptide phosphine (B1218219) catalyst. nih.gov Depending on the catalyst's configuration, either α-selective or γ-selective annulation products can be obtained with good regioselectivity and high enantioselectivity. nih.gov The mechanism involves the initial addition of the phosphine to the allene, forming a zwitterionic intermediate which then undergoes a [3+2] annulation with the aurone. nih.gov

Table 1: Examples of Phosphine-Catalyzed Annulation Reactions for Dihydrobenzofuran Synthesis

| Reaction Type | Reactants | Catalyst | Product | Yield (%) | Reference |

| (4+1) Annulation | o-Hydroxyphenyl ketones, Allylic carbonates | PPh3 | 3-Hydroxy-2,3-disubstituted dihydrobenzofurans | 40-99 | nih.gov |

| [3+2] Annulation | Aurones, Allenoates | Dipeptide phosphines | Spirocyclic benzofuranones | Not specified | nih.gov |

Rearrangement-Based Syntheses

Rearrangement reactions offer elegant and often atom-economical pathways to complex molecular architectures from simpler starting materials. The Truce-Smiles and benzotriazole-mediated rearrangements are two such powerful strategies.

Truce-Smiles Rearrangement Applications

The Truce-Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that facilitates the formation of a new carbon-carbon bond. researchgate.netyoutube.com This reaction has been applied to the synthesis of a variety of aromatic compounds. nih.govrsc.orgrsc.org The reaction can proceed via either a polar or radical mechanism, often involving a spirocyclic Meisenheimer complex intermediate. youtube.com

While direct application to this compound is not extensively detailed in the provided results, the rearrangement of related systems highlights its potential. For instance, the reaction of 3-(3-cyanopropoxy)benzofuran-2-carbonitrile with potassium tert-butoxide leads to a Truce-Smiles rearrangement product, demonstrating the feasibility of such transformations within the benzofuran scaffold. nih.gov The success of the rearrangement often depends on the electronic nature of the aromatic ring, with electron-withdrawing groups generally facilitating the reaction. rsc.orgresearchgate.net Recent advancements have also explored photochemical and electrochemical mediation to promote the Truce-Smiles rearrangement under milder conditions. youtube.comrsc.org

Benzotriazole-Mediated Rearrangements

Benzotriazole (B28993) has proven to be a versatile mediator in various organic transformations, including rearrangement reactions. nih.gov Its utility stems from its ability to act as a good leaving group and to facilitate the formation of reactive intermediates.

One prominent example is the benzotriazole-mediated nih.govnih.gov-Wittig rearrangement. nih.gov In this process, readily accessible allyl 1-(benzotriazol-1-yl)alkyl ethers, upon treatment with a nucleophilic lithium reagent, undergo deprotonation followed by a nih.govnih.gov-Wittig rearrangement and subsequent departure of the benzotriazolyl group to furnish homoallylic alcohols. nih.gov Although not a direct synthesis of the target compound, this methodology showcases the potential of benzotriazole in facilitating complex bond reorganizations that could be adapted for the synthesis of substituted benzofuranones. The synthesis of benzotriazole itself can be achieved from o-phenylenediamine (B120857) through diazotization. youtube.com

Functional Group Interconversions and Derivatization at the 2-Position

The functionalization of the 2-position of the 3-oxo-2,3-dihydrobenzofuran core is crucial for creating a diverse range of derivatives. This can be achieved through various transformations of precursor molecules.

Esterification and Amide Formation from Carboxylic Acid Precursors

The carboxylic acid group at the 2-position of the dihydrobenzofuranone ring serves as a versatile handle for further derivatization into esters and amides.

Esterification is a fundamental reaction in organic synthesis. chemguide.co.uk The direct esterification of a carboxylic acid with an alcohol is typically catalyzed by a strong acid, such as sulfuric acid, and often involves heating to drive the reversible reaction towards the product. chemguide.co.ukasianpubs.org For instance, 3-ethoxycarbonyl benzofurans can be synthesized from salicylaldehydes and ethyl diazoacetate, where a key step involves an acid-catalyzed dehydration and cyclization. orgsyn.org

Amide formation can be achieved by first converting the carboxylic acid into an ammonium (B1175870) salt, which upon heating, dehydrates to form the amide. libretexts.org More modern methods utilize coupling reagents to facilitate the reaction between a carboxylic acid and an amine under milder conditions. nih.gov For example, B(OCH2CF3)3 has been shown to be an effective reagent for the direct amidation of a wide variety of carboxylic acids and amines. nih.gov

Table 2: General Methods for Ester and Amide Formation

| Transformation | Reactants | Reagents/Catalysts | Product | Reference |

| Esterification | Carboxylic Acid, Alcohol | Concentrated H2SO4 | Ester | chemguide.co.ukasianpubs.org |

| Amide Formation | Carboxylic Acid, Amine | Heat (from ammonium salt) or Coupling reagents (e.g., B(OCH2CF3)3) | Amide | libretexts.orgnih.gov |

Nitrile Group Introduction Strategies

The nitrile group is a valuable functional group in organic chemistry, often serving as a precursor to other functionalities. thieme-connect.dewikipedia.orgchemguide.co.uk Its introduction into a molecule can be accomplished through several synthetic strategies.

A common method for synthesizing aromatic nitriles is the palladium-catalyzed cyanation of aryl halides. nih.gov This approach offers good functional group tolerance and generally proceeds under milder conditions than traditional methods like the Sandmeyer or Rosenmund-von Braun reactions. nih.gov For the introduction of a nitrile group at the C2 position of a 3-oxo-2,3-dihydrobenzofuran, a precursor with a suitable leaving group at this position would be required.

Another strategy involves the direct C-H cyanation. Recent developments have shown the feasibility of direct regioselective C-H cyanation of heterocycles like purines through a sequence of activation, nucleophilic cyanation, and elimination. nih.gov Furthermore, copper(III) cyanide complexes have been shown to be capable of C(sp3)–H cyanation. rsc.org These advanced methods could potentially be adapted for the direct introduction of a nitrile group at the 2-position of the 3-oxo-2,3-dihydrobenzofuran ring system.

Reactivity and Chemical Transformations of 3 Oxo 2,3 Dihydrobenzofuran 2 Carbonitrile and Derivatives

General Reaction Classes

Oxidation Reactions of the Benzofuranone Moiety

The benzofuranone core, particularly in its substituted forms like 3-arylbenzofuran-2(3H)-ones, can undergo oxidative reactions that lead to ring-opening. A notable transformation is a transition-metal-free decarbonylation–oxidation protocol. This reaction converts 3-arylbenzofuran-2(3H)-ones into 2-hydroxybenzophenones. The process is thought to proceed via the in situ generation of hydroperoxides from solvents like THF, which facilitate the oxidative cleavage. While this specific example involves the 2-oxo isomer, it highlights the potential for oxidative instability and rearrangement of the benzofuranone skeleton under certain conditions.

Reduction Reactions of Carbonyl and Benzylidene Groups

The functional groups present in 3-oxo-2,3-dihydrobenzofuran-2-carbonitrile and its derivatives are susceptible to reduction. While specific literature on the reduction of the parent compound is limited, the general reactivity of its functional groups suggests several potential outcomes.

Carbonyl Reduction: The ketone at C-3 can be reduced to a secondary alcohol, yielding a 3-hydroxy-2,3-dihydrobenzofuran-2-carbonitrile. Standard reducing agents such as sodium borohydride (B1222165) would be expected to effect this transformation.

Nitrile Reduction: The carbonitrile group at C-2 is a versatile handle that can be reduced. Catalytic hydrogenation (e.g., using H₂ with a Palladium, Platinum, or Nickel catalyst) or chemical reduction with agents like lithium aluminum hydride could reduce the nitrile to a primary amine (aminomethyl group).

Benzylidene Group Reduction: In derivatives such as 2-benzylidene-3-oxo-2,3-dihydrobenzofurans (aurones), the exocyclic double bond can be reduced. Catalytic hydrogenation is a common method to reduce the carbon-carbon double bond, yielding 2-benzyl-3-oxo-2,3-dihydrobenzofuran derivatives.

A patent for the synthesis of related 2,3-dihydrobenzofuran (B1216630) compounds describes a reduction step using a raw material containing the core structure, indicating the feasibility of such transformations in industrial processes. google.com

Nucleophilic and Electrophilic Substitution Reactions

The benzofuranone structure allows for both nucleophilic and electrophilic substitution reactions.

Nucleophilic Reactions: The lactone functionality is susceptible to cleavage by nucleophiles. wikipedia.org In aqueous alkaline conditions, the ester bond is readily hydrolyzed, leading to a ring-opening to form the salt of the corresponding (2-hydroxyphenyl)acetic acid derivative. wikipedia.org Similarly, amines can open the lactone ring to produce 2-hydroxyphenylacetic acid amides. wikipedia.org

The C-2 position is highly activated by both the adjacent C-3 carbonyl and the C-2 nitrile group, making the C-2 proton acidic and readily removed by a base. The resulting carbanion is a potent nucleophile, central to the condensation reactions discussed in section 3.2.2.

Electrophilic Reactions: Electrophilic aromatic substitution would occur on the benzene (B151609) ring. The directing effects of the ether oxygen (activating, ortho-, para-directing) and the carbonyl group (deactivating, meta-directing) would influence the position of substitution. Reactions like nitration have been shown to occur on the aromatic ring of the 2-coumaranone (B42568) core. For instance, nitration with nitrating acid yields 5-nitro-3H-benzofuran-2-one. wikipedia.org

Specific Mechanistic Investigations of Transformations

Reactions Involving C-C Bond Cleavage (e.g., Palladium-Catalyzed)

The carbon framework of the benzofuranone system can be cleaved under specific catalytic conditions. Palladium catalysts, in particular, have been employed for the decomposition of the related 2,3-dihydrobenzofuran structure. In these reactions, which are relevant to lignin (B12514952) model compound decomposition, palladium supported on sulfonated ordered mesoporous carbon can cleave the heterocyclic ring to produce monocyclic compounds like ethylcyclohexane (B155913) and 2-ethylphenol. nih.gov The conversion and product yield are strongly correlated with the acidity of the catalyst support. nih.gov

Furthermore, radical-mediated C-C sigma bond activation in unstrained cycloketones like 3-coumaranone has been demonstrated. researchgate.net This advanced strategy allows for regiospecific C-C bond scission and subsequent formation of new C-C bonds. researchgate.net

Mechanisms for the formation of the benzofuran (B130515) ring system via palladium catalysis also provide insight into C-C bond manipulation. Palladium-catalyzed oxidative annulations between phenols and alkenylcarboxylic acids can produce 2,3-disubstituted benzofurans. researchgate.net The proposed mechanism involves coordination of an electrophilic palladium center to the phenol (B47542), insertion of the carboxylic acid across the C-Pd bond, decarboxylation to a Pd-allyl species, cyclization, and finally, β-hydride elimination to yield the benzofuran product. researchgate.net Similarly, Heck-type oxyarylation mechanisms are proposed for the direct arylation and ring closure of benzofurans. nih.gov These synthetic pathways underscore the versatility of palladium catalysis in manipulating the bonds of the benzofuranone scaffold. researchgate.netnih.gov

Condensation Reactions for Conjugated Systems

The most characteristic reaction of this compound involves the high reactivity of the C-2 position. The methylene (B1212753) proton at this position is flanked by two strong electron-withdrawing groups (carbonyl and nitrile), making it a highly "active methylene" compound. This enables it to participate readily in Knoevenagel condensations with aldehydes and ketones. wikipedia.org

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product. wikipedia.org In the case of this compound, reaction with an aldehyde (R-CHO) in the presence of a mild base (like piperidine (B6355638) or an amine-functionalized framework) would yield a 2-benzylidene-3-oxo-2,3-dihydrobenzofuran-2-carbonitrile derivative. wikipedia.orgnih.gov These products are part of a class of compounds known as aurones, which are natural bioactive dyes. mdpi.com

The general mechanism involves the base-catalyzed deprotonation of the C-2 position to form a stabilized enolate/carbanion. This nucleophile then attacks the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate. Subsequent protonation and elimination of a water molecule yield the final conjugated product. Studies on the condensation of the parent benzofuran-3(2H)-one with α,β-dicarbonyl compounds have shown that these reactions can be efficiently catalyzed by clays (B1170129) under microwave irradiation, stereoselectively yielding the more stable E-isomer. mdpi.com

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Ref. |

| Benzaldehyde | Malononitrile (B47326) | Amino-bifunctional frameworks | Benzylidene malononitrile | nih.gov |

| Benzofuran-3(2H)-one | Benzil (α,β-dicarbonyl) | Clay (K10, KSF) / Microwave | Acylaurone | mdpi.com |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine / Ethanol | Enone (Charge transfer complex) | wikipedia.org |

| 5-Hydroxymethylfurfural | Ethyl cyanoacetate | Biogenic Carbonates (Ca/Ba) | 3-(Furan-2-yl)acrylonitrile derivative | mdpi.com |

This table presents examples of Knoevenagel condensation reactions with related active methylene compounds and carbonyls, illustrating the general transformation applicable to this compound.

These condensation reactions are synthetically valuable as they extend the conjugation of the system and provide access to a wide library of substituted aurones and related conjugated molecules, which are of interest for their biological activities and material properties. mdpi.comnih.gov

Intramolecular Cyclization and Rearrangement Mechanisms

Derivatives of this compound serve as versatile precursors for the construction of intricate heterocyclic frameworks through intramolecular reactions. The strategic placement of reactive groups allows for base-mediated cyclizations and rearrangements, leading to novel molecular architectures.

A notable example involves the reaction of 3-(3-ethoxycarbonylpropoxy) nih.govbenzofuran-2-carbonitrile, a derivative of the core structure. When treated with a strong base such as potassium tert-butoxide in tetrahydrofuran, this substrate undergoes competing intramolecular reactions to yield a Truce-Smiles rearrangement product and a Thorpe-Ziegler reaction product. nih.gov

The Truce-Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where a carbanion displaces an ether linkage. In this case, the rearrangement leads to the formation of 3-(2-oxo-2,3,4,5-tetrahydrofuran-3-yl) nih.govbenzofuran-2-carbonitrile. Concurrently, the Thorpe-Ziegler reaction , an intramolecular condensation of a dinitrile or a cyano-ester, results in the formation of a cyclic β-keto nitrile or β-keto ester, respectively. For the aforementioned derivative, this pathway yields ethyl 5-amino-2,3-dihydro nih.govbenzofuro[3,2-b]oxepin-4-carboxylate. nih.gov

A similar reactivity pattern is observed with 3-(3-cyanopropoxy)benzofuran-2-carbonitrile, which upon reaction with potassium tert-butoxide, also yields a mixture of the Truce-Smiles and Thorpe-Ziegler products. nih.gov These transformations highlight the utility of the this compound framework in generating molecular diversity from a common precursor.

Table 1: Intramolecular Reactions of this compound Derivatives

| Starting Material | Reagents and Conditions | Product(s) | Reaction Type(s) | Yield(s) |

| 3-(3-Ethoxycarbonylpropoxy) nih.govbenzofuran-2-carbonitrile | Potassium tert-butoxide, Tetrahydrofuran | 3-(2-Oxo-2,3,4,5-tetrahydrofuran-3-yl) nih.govbenzofuran-2-carbonitrile | Truce-Smiles Rearrangement | 37% |

| Ethyl 5-amino-2,3-dihydro nih.govbenzofuro[3,2-b]oxepin-4-carboxylate | Thorpe-Ziegler Reaction | 10% | ||

| 3-(3-Cyanopropoxy)benzofuran-2-carbonitrile | Potassium tert-butoxide, Tetrahydrofuran | 5-Amino-1,2-dihydro nih.govbenzofuro[3,2-d]furo[2,3-b]pyridine | Truce-Smiles Rearrangement | 17% |

| 5-Amino-2,3-dihydro nih.govbenzofuro[3,2-b]oxepin-4-carbonitrile | Thorpe-Ziegler Reaction | 39% |

Oxidative Cleavage Reactions

While specific studies on the oxidative cleavage of this compound were not prevalent in the searched literature, the general principles of organic chemistry allow for predictions of its behavior under oxidative conditions. Oxidative cleavage reactions are powerful tools in organic synthesis for breaking carbon-carbon bonds to form carbonyl-containing functional groups. masterorganicchemistry.com

Common reagents for oxidative cleavage include ozone (O₃), potassium permanganate (B83412) (KMnO₄), and sodium periodate (B1199274) (NaIO₄). masterorganicchemistry.comlibretexts.org The reaction pathway and products are highly dependent on the specific reagent and reaction conditions used. libretexts.org

For a molecule like this compound, several potential sites for oxidative cleavage exist. The furan (B31954) ring, particularly the C-C bond within the heterocyclic ring, could be susceptible to cleavage. Ozonolysis, a widely used method for cleaving carbon-carbon double bonds, could potentially cleave the aromatic ring, although this typically requires harsh conditions. nih.govlibretexts.org A more likely scenario would involve the cleavage of the dihydrofuran ring.

Another potential site for oxidative cleavage is the carbon-carbon single bond adjacent to the carbonyl group. For instance, the Baeyer-Villiger oxidation is a well-known reaction that involves the insertion of an oxygen atom adjacent to a carbonyl group, leading to the formation of an ester. While not a cleavage of the main carbon skeleton in the same vein as ozonolysis, it represents a related oxidative transformation.

The presence of the nitrile group adds another layer of complexity to potential oxidative reactions. Nitriles are generally stable to many oxidizing agents but can be hydrolyzed to carboxylic acids under certain oxidative conditions.

It is important to note that without specific experimental data for this compound, these are projected reaction pathways based on the known reactivity of the functional groups present in the molecule.

Theoretical and Computational Investigations of 3 Oxo 2,3 Dihydrobenzofuran 2 Carbonitrile Systems

Molecular Docking Studies for Receptor Interaction ProfilingNo molecular docking studies have been published that profile the interaction of 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile with specific biological receptors or predict its binding affinity and mode.

To provide the requested article, dedicated computational research on this compound would need to be performed and published.

Applications of 3 Oxo 2,3 Dihydrobenzofuran 2 Carbonitrile in Contemporary Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Molecule Synthesis

The 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile scaffold serves as a versatile building block for the synthesis of more complex molecular architectures. The reactivity of the ketone and nitrile functional groups, coupled with the inherent strain of the five-membered ring, allows for a variety of chemical transformations. These transformations often lead to the construction of intricate polycyclic systems, which are of significant interest in medicinal chemistry due to their potential biological activities. nih.govnih.gov

Research has demonstrated that derivatives of 2,3-dihydrobenzofuran (B1216630) can be employed in the synthesis of natural products and other biologically active molecules. researchgate.net For instance, the 2,3-dihydrobenzofuran skeleton is found in a large number of natural products that exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. researchgate.netresearchgate.net The strategic placement of the oxo and carbonitrile groups in this compound provides synthetic handles for the elaboration of these complex structures.

Precursor for the Synthesis of Diverse Heterocyclic Frameworks

One of the most significant applications of this compound is its use as a precursor for the synthesis of a diverse array of heterocyclic frameworks. The compound can undergo various reactions, such as cycloadditions and rearrangements, to yield more complex fused and spirocyclic systems.

For example, dearomative [3+2] cycloaddition reactions involving 2-nitrobenzofurans, which are structurally related to the title compound, have been developed to afford benzofuro[3,2-b]indol-3-one derivatives. nih.gov These reactions proceed under mild conditions and can produce complex polycyclic frameworks with high diastereoselectivity. nih.gov Similarly, 1,4-dipolar cycloaddition reactions of benzofuran-2,3-diones have been utilized to synthesize novel spiro[2-oxobenzofuran-3,3'-pyrrolines]. researchgate.net These synthetic strategies highlight the potential of the 3-oxo-2,3-dihydrobenzofuran core to be transformed into a variety of other heterocyclic systems. The presence of the nitrile group in the 2-position offers an additional site for chemical modification, further expanding the range of accessible heterocyclic structures. For instance, reactions targeting the nitrile group can lead to the formation of amides, amines, or other nitrogen-containing heterocycles.

Development of Chemical Probes and Reagents in Research Contexts

The development of fluorescent probes for biological imaging is a rapidly advancing field, and heterocyclic compounds are often at the core of these molecular tools. mdpi.comnih.govrsc.org While direct applications of this compound as a chemical probe are not extensively documented, its structural motifs are found in related compounds designed for such purposes.

A notable example is the development of fluorescent ligands for sigma (σ) receptors, which are of interest for cancer and Alzheimer's disease research. nih.gov In this context, indole (B1671886) derivatives featuring a 3H-spiro[isobenzofuran-1,4'-piperidine] moiety have been synthesized and functionalized with fluorescent tags. nih.gov The isobenzofuran (B1246724) core is structurally analogous to the dihydrobenzofuran ring system of the title compound. The synthesis of these probes involved the alkylation of an indole nitrogen with a brominated precursor, followed by reduction of a nitrile group to an amine, demonstrating the utility of the nitrile as a synthetic handle. nih.gov These fluorescent probes, with emission wavelengths spanning from green to near-infrared, have been successfully used in flow cytometry and confocal microscopy to study σ2 receptors. nih.gov This research underscores the potential of incorporating the this compound scaffold into the design of novel chemical probes for biological research.

Exploration in Materials Science for Optoelectronic and Functional Materials

The unique electronic and photophysical properties of benzofuran (B130515) derivatives have led to their exploration in the field of materials science, particularly for optoelectronic and functional materials.

Luminescent Properties and Derivatives for Photonic Applications

The development of fluorescent materials is crucial for a range of photonic applications, including organic light-emitting diodes (OLEDs) and sensors. mdpi.com The inherent fluorescence of many organic molecules can be tuned by modifying their chemical structure. While specific studies on the luminescent properties of this compound are limited, the broader class of benzofuran derivatives has shown promise.

The design of fluorescent probes, as discussed in the previous section, is a direct application of the luminescent properties of these molecules. nih.gov The ability to functionalize the benzofuran core allows for the fine-tuning of absorption and emission wavelengths. For instance, the development of near-infrared (NIR) fluorescent probes is of particular interest due to the reduced autofluorescence of biological tissues in this spectral region. mdpi.com The synthesis of such probes often involves the incorporation of specific chromophores and functional groups to achieve the desired photophysical properties. mdpi.com The this compound scaffold, with its reactive sites, offers a platform for the synthesis of novel luminescent derivatives with tailored properties for various photonic applications.

Electronic Properties in Organic Electronics Research

Organic electronics is a rapidly growing field that seeks to utilize carbon-based materials in electronic devices such as organic field-effect transistors (OFETs) and organic solar cells. researchgate.netrsc.org Organic semiconductors are the key components of these devices, and their performance is highly dependent on their molecular structure and solid-state packing. researchgate.net

Benzofuran-containing polymers have been investigated as potential organic semiconductors. The introduction of electron-withdrawing or electron-donating groups to the benzofuran core can modulate the frontier molecular orbital energy levels (HOMO and LUMO), which in turn affects the charge transport properties of the material. researchgate.net While specific research on the electronic properties of this compound in organic electronics is not widely reported, its structure possesses features that are relevant to this field. The presence of the electron-withdrawing nitrile and carbonyl groups would be expected to influence its electronic characteristics. Computational studies on related carbonitrile-containing aromatic compounds have been used to predict their electronic properties and potential for use in electronic devices. biointerfaceresearch.commdpi.com The investigation of this compound and its derivatives in the context of organic electronics could therefore be a promising area for future research.

Structure Activity Relationship Sar Studies on 3 Oxo 2,3 Dihydrobenzofuran 2 Carbonitrile Derivatives

Impact of Substituents on Chemical Reactivity and Selectivity

The chemical reactivity and selectivity of the 3-oxo-2,3-dihydrobenzofuran-2-carbonitrile core are significantly influenced by the nature and position of substituents on the benzofuran (B130515) ring. These substituents can alter the electron density distribution within the molecule, thereby affecting its susceptibility to nucleophilic or electrophilic attack and influencing the stability of reaction intermediates.

Research has shown that introducing various substituents at different positions of the benzofuran core can lead to new derivatives with unique structural characteristics and potentially enhanced therapeutic value. nih.gov For instance, the presence of electron-withdrawing groups, such as halogens (bromine, chlorine, fluorine), on the benzofuran ring has been reported to increase the anticancer activities of certain derivatives. nih.gov This is often attributed to the ability of halogens to form halogen bonds, which are attractive interactions between the electrophilic halogen and nucleophilic sites in a biological target, thereby improving binding affinity. nih.gov The position of the halogen is a critical determinant of its effect on biological activity. nih.gov

The synthesis of various 2,3-dihydrobenzofuran (B1216630) derivatives often involves multi-step reaction sequences where the choice of substituents can dictate the reaction pathway and yield. For example, the synthesis of 2,3-dihydrobenzofuran-7-carboxamide (B140375) derivatives, a related class of compounds, involves steps like lithiation, carboxylation, bromination, and nitration, where the existing substituents on the aromatic ring direct the position of incoming groups. acs.org

Table 1: Impact of Substituents on the Properties of Benzofuran Derivatives

| Substituent Type | Position | Effect on Reactivity/Selectivity | Reference |

|---|---|---|---|

| Halogen (Br, Cl, F) | Benzofuran Ring | Increased anticancer activity, likely due to halogen bonding. | nih.gov |

| Methoxy Group | Benzofuran Ring | Modulates electronic properties and biological function. | nih.gov |

| Electron-withdrawing (e.g., nitrile) | General | Can enhance osteoblastogenic activity in certain contexts. | researchgate.net |

| Electron-donating | General | Can influence overall electronic properties and reactivity. | nih.gov |

Stereochemical Influence on Molecular Interactions and Properties

The this compound core contains a chiral center at the C2 position, meaning it can exist as two enantiomers. The stereochemistry of this center can have a profound impact on the molecule's biological activity by influencing how it interacts with chiral biological targets such as enzymes and receptors.

The three-dimensional arrangement of atoms is critical for a molecule's ability to bind to a specific biological target. Enantiomers of a chiral drug can exhibit different pharmacological activities, with one enantiomer often being more potent or having a different biological effect than the other. This is because the binding sites of biological macromolecules are themselves chiral, and thus may interact preferentially with one enantiomer.

While specific studies on the stereochemical influence of this compound are not extensively detailed in the provided results, the general principles of stereochemistry in drug design are well-established and highly relevant. For related 2,3-dihydrobenzofuran derivatives, the importance of stereoisomerism has been noted in the context of their biological activity. nih.gov The synthesis of enantiomerically pure 2,3-dihydrobenzofurans is an active area of research, with various methods being developed to achieve high enantioselectivity. organic-chemistry.org These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Rational Design Principles for Modulating Biological Target Engagement

The rational design of this compound derivatives for specific biological targets involves a deep understanding of their structure-activity relationships. By systematically modifying the core structure and observing the effects on biological activity, researchers can develop principles to guide the design of more potent and selective compounds.

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme involved in DNA repair, and its inhibition is a promising strategy for cancer therapy. Several studies have explored the potential of 2,3-dihydrobenzofuran derivatives as PARP-1 inhibitors. acs.orgnih.gov The design of these inhibitors often focuses on creating molecules that can mimic the nicotinamide (B372718) portion of the NAD+ substrate that PARP-1 uses.

Structure-based design strategies have led to the development of novel 2,3-dihydrobenzofuran-7-carboxamide and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives as PARP-1 inhibitors. nih.gov An initial lead compound, a 2,3-dihydrobenzofuran-7-carboxamide derivative, showed moderate activity. acs.orgnih.gov Further modifications, such as the introduction of dihydroxy substitutions on a benzylidene ring attached to the core structure, significantly improved inhibitory activity. acs.org This highlights that polar hydroxyl groups at specific positions can be beneficial for PARP-1 inhibition. acs.org

Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that plays a crucial role in lipid metabolism, making it a target for the treatment of dyslipidemia. A novel class of 2,3-dihydrobenzofuran-2-carboxylic acids has been designed and synthesized as highly potent and subtype-selective PPARα agonists. nih.gov Systematic SAR studies identified key structural elements within this class that are essential for maintaining potency and selectivity. nih.gov

Table 2: SAR Insights for Enzyme Inhibition

| Target Enzyme | Key Structural Features for Activity | Resulting Activity | Reference |

|---|---|---|---|

| PARP-1 | 2,3-Dihydrobenzofuran-7-carboxamide core with 3',4'-dihydroxy substitutions on a benzylidene ring. | Improved inhibitory activity (IC50 = 0.531 μM for one derivative). | acs.org |

| PPARα | 2,3-Dihydrobenzofuran-2-carboxylic acid core with specific substitutions. | Potent and subtype-selective agonism. | nih.gov |

Microtubules, which are dynamic polymers of tubulin protein, are essential for various cellular processes, including cell division, and are a well-established target for anticancer drugs. nih.govyoutube.com Some small molecules can interfere with microtubule dynamics by either inhibiting their polymerization or by stabilizing them, leading to cell cycle arrest and apoptosis. youtube.com

A novel 2-aminoimidazoline (B100083) derivative, OAT-449, which contains a dihydrobenzofuran moiety, has been identified as a potent inhibitor of tubulin polymerization. nih.gov Mechanistic studies revealed that this compound, similar to vincristine (B1662923), prevents the polymerization of tubulin, leading to mitotic catastrophe and cell death in various cancer cell lines. nih.gov In fact, OAT-449 was found to be even more effective at destabilizing tubulin polymers than vincristine in in vitro assays. nih.gov This demonstrates that the 2,3-dihydrobenzofuran scaffold can be incorporated into molecules that effectively disrupt microtubule dynamics.

The general class of benzofuran derivatives has been investigated for its anticancer properties, with some compounds showing significant cytotoxic activity. nih.gov The substitutions at the C-2 position of the benzofuran ring have been found to be crucial for the cytotoxic activity of these compounds. nih.gov

Future Research Directions and Emerging Opportunities for 3 Oxo 2,3 Dihydrobenzofuran 2 Carbonitrile

Development of Novel and Sustainable Synthetic Routes

A primary focus for future research will be the development of efficient, selective, and sustainable methods for synthesizing 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile. While numerous strategies exist for the parent 2,3-dihydrobenzofuran (B1216630) core, direct and high-yield access to this specific derivative remains an area ripe for exploration. frontiersin.org

Future synthetic endeavors should prioritize:

Transition-Metal-Free Catalysis: Expanding on established transition-metal-free protocols, such as those utilizing organocatalysis or photocatalysis, can lead to more cost-effective and environmentally benign syntheses. nih.gov For instance, adapting base-catalyzed cyclization of diazo compounds with para-quinones could offer a direct route. nih.gov

Sustainable Solvents and Conditions: Research into using water as a reaction medium, potentially facilitated by specialized catalysts like cyclodextrin-tagged complexes, presents a significant opportunity for green chemistry applications. researchgate.net

[4+1] Annulation Strategies: The use of [4+1] annulation reactions, which have been successful in creating other dihydrobenzofuran derivatives with a quaternary carbon center, could be tailored for this target molecule. cnr.itfrontiersin.org Investigating reactions between ortho-quinone methides and a suitable one-carbon nitrile-containing component is a promising avenue. cnr.itnih.gov

Flow Chemistry: Implementing continuous flow processes could enhance reaction efficiency, safety, and scalability, allowing for better control over reaction parameters and facilitating the synthesis of derivatives in larger quantities.

| Synthetic Approach | Key Intermediates/Reagents | Potential Advantages | Relevant Findings |

|---|---|---|---|

| Organocatalysis | Chiral Aminothioureas, Brønsted Acids | Metal-free, enantioselective potential | Brønsted acids like TfOH and PPA have been used to catalyze annulation reactions for dihydrobenzofuran synthesis. nih.govfrontiersin.org |

| Photocatalysis | Visible Light, Diazo Compounds, p-Quinones | Mild conditions, unique reactivity | Visible light-mediated protocols have been developed for synthesizing 2,3-disubstituted dihydrobenzofurans. nih.gov |

| On-Water Synthesis | Cyclodextrin-tagged Gold Catalysts | Environmentally friendly, catalyst recycling | An environmentally friendly, stereoselective synthesis of 2,3-dihydrobenzofurans in water has been achieved. researchgate.net |

| [4+1] Cycloaddition | o-Quinone Methides, Phosphorus(III) Reagents | Efficient construction of C2 quaternary centers | Phosphorus(III)-mediated [4+1]-cycloaddition of o-quinone methides has been used to access related structures. cnr.it |

In-depth Mechanistic Elucidation of Complex Transformations

A deeper understanding of the reaction mechanisms governing the formation and subsequent reactions of this compound is crucial for optimizing existing protocols and discovering new transformations. The interplay between the ketone and nitrile groups likely dictates the molecule's reactivity in unique ways.

Key areas for mechanistic investigation include:

Stereoselectivity in Cyclization: For reactions that create the chiral center at the C2 position, detailed studies are needed to understand the factors controlling diastereoselectivity and to develop enantioselective variants. This is particularly relevant for cycloaddition and annulation pathways. nih.gov

Rearrangement Reactions: The Truce-Smiles rearrangement has been observed in related benzofuran-2-carbonitrile systems, where a structural reorganization occurs under basic conditions. nih.gov Investigating whether this compound can undergo similar or novel rearrangements could unlock pathways to complex heterocyclic skeletons.

Stepwise vs. Concerted Pathways: For cycloaddition reactions, computational and experimental studies can clarify whether the reaction proceeds through a stepwise or concerted mechanism, which has significant implications for reaction control and stereochemical outcomes. The dearomative (3+2) cycloaddition of 2-nitrobenzofurans serves as a model for such complex transformations. nih.gov

Expansion of Applications in Synthetic Methodologies

The bifunctional nature of this compound makes it an attractive building block for synthetic organic chemistry. Future research should aim to exploit its reactivity to construct more complex molecular architectures.

Potential applications include:

Precursor for Polycyclic Heterocycles: The compound can serve as a linchpin in domino or tandem reactions. For example, the ketone could be targeted by a nucleophile, triggering a subsequent cyclization involving the nitrile group, leading to fused polycyclic systems. This approach mirrors the fusion of hydroindoline-5-one and 2,3-dihydrobenzofuran cores to create novel frameworks. nih.gov

Access to Spirocyclic Compounds: The C2 position is a pro-stereocenter adjacent to a carbonyl group, making it an ideal substrate for developing spirocyclization reactions, a common motif in natural products.

Platform for Privileged Structures: The 2,3-dihydrobenzofuran core is considered a "privileged structure" in medicinal chemistry, meaning it can bind to multiple biological targets. nih.gov Using the title compound as a platform to generate libraries of derivatives could accelerate drug discovery efforts.

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools to accelerate research and provide insights that are difficult to obtain through experiments alone. For this compound, computational modeling can be a cornerstone of future investigations.

Opportunities in this area include:

Reaction Pathway Analysis: Density Functional Theory (DFT) calculations can be used to map out the energy landscapes of potential synthetic routes, identify transition states, and predict the feasibility and selectivity of reactions. This can guide the development of more efficient syntheses.

Catalyst Design: For catalytic reactions, computational modeling can help in designing catalysts with enhanced activity and selectivity specifically tailored for the synthesis of the target molecule.

Prediction of Properties: Quantum chemical calculations can predict the molecule's electronic properties, spectral data (NMR, IR, UV-Vis), and reactivity, aiding in its characterization and the rational design of new experiments.

Virtual Screening: As discussed below, molecular docking simulations can predict how derivatives of this compound might bind to biological targets, prioritizing the synthesis of candidates with the highest potential therapeutic activity. nih.gov

Exploration of New Biological Target Interactions at a Molecular Level

The 2,3-dihydrobenzofuran scaffold is present in compounds with a wide array of biological activities, including anti-inflammatory, anticancer, antimalarial, and antifungal properties. nih.govresearchgate.netnih.gov This provides a strong rationale for investigating the biological potential of this compound and its derivatives.

Future research should focus on:

Molecular Docking Studies: Initial screening of the compound and a virtual library of its derivatives against known protein targets can be performed using molecular docking. This computational technique can predict binding affinities and poses, identifying promising compound-target pairs for further experimental validation. nih.gov

Enzyme Inhibition Assays: Based on the activities of related structures, this compound should be tested as an inhibitor of key enzymes involved in disease. For example, its structural similarity to other inhibitors suggests it could be a candidate for targeting microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), an enzyme involved in inflammation and cancer. nih.gov

Structure-Activity Relationship (SAR) Studies: By synthesizing a focused library of derivatives with systematic modifications to the core structure, researchers can establish clear SARs. This involves understanding how changes in substituents affect biological activity, which is critical for optimizing lead compounds.

| Target Class | Specific Example | Therapeutic Area | Rationale |

|---|---|---|---|

| Enzymes (Oxidoreductases) | mPGES-1 | Inflammation, Cancer | 2,3-Dihydrobenzofurans have been identified as privileged structures for developing mPGES-1 inhibitors. nih.gov |

| Protozoal Targets | Various | Antimalarial, Antiprotozoal | Natural products containing the dihydrobenzofuran core have shown antimalarial and antiprotozoal activity. nih.govresearchgate.net |

| Fungal Targets | Various | Antifungal | The scaffold is found in compounds with known antifungal properties. nih.govresearchgate.net |

| Cancer-Related Proteins | Kinases, etc. | Oncology | Many anticancer agents are based on heterocyclic scaffolds, and dihydrobenzofurans have shown promise. cnr.itnih.gov |

Q & A

Q. What analytical methods are recommended for assessing the purity of synthesized this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.